molecular formula C8H12N2O B2987818 (6-Methoxy-2-methylpyridin-3-yl)methanamine CAS No. 1143521-89-4

(6-Methoxy-2-methylpyridin-3-yl)methanamine

Cat. No. B2987818
M. Wt: 152.197
InChI Key: URQYGTHIUUUQPG-UHFFFAOYSA-N
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Description

“(6-Methoxy-2-methylpyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 1143521-89-4 . It has a molecular weight of 152.2 and its IUPAC name is (6-methoxy-2-methyl-3-pyridinyl)methanamine . The compound appears as a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The molecular structure of “(6-Methoxy-2-methylpyridin-3-yl)methanamine” is represented by the linear formula C8H12N2O . The InChI code for this compound is 1S/C8H12N2O/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,5,9H2,1-2H3 .


Physical And Chemical Properties Analysis

“(6-Methoxy-2-methylpyridin-3-yl)methanamine” is a pale-yellow to yellow-brown liquid . The compound has a molecular weight of 152.2 and its IUPAC name is (6-methoxy-2-methyl-3-pyridinyl)methanamine . The InChI code for this compound is 1S/C8H12N2O/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,5,9H2,1-2H3 .

Scientific Research Applications

  • Osteoporosis Treatment and Prevention :

    • A study identified a compound, related to "(6-Methoxy-2-methylpyridin-3-yl)methanamine", as a potent antagonist of the alpha(v)beta(3) receptor, showing promise in treating and preventing osteoporosis. This compound demonstrated significant efficacy in vivo models of bone turnover and was selected for clinical development (Hutchinson et al., 2003).
  • Antimicrobial Properties :

    • Another research synthesized derivatives of "(6-Methoxy-2-methylpyridin-3-yl)methanamine" and evaluated their antibacterial and antifungal activities. The results indicated that most compounds exhibited moderate to very good antimicrobial activities (Thomas, Adhikari & Shetty, 2010).
  • Synthesis of Lycopodium Alkaloids :

    • A methoxypyridine, closely related to "(6-Methoxy-2-methylpyridin-3-yl)methanamine", was used in the synthesis of the Lycopodium alkaloid lycoposerramine R. This synthesis highlights the utility of methoxypyridines in complex organic syntheses (Bisai & Sarpong, 2010).
  • Antidepressant-like Activity :

    • Research on novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, which may include structurally similar compounds to "(6-Methoxy-2-methylpyridin-3-yl)methanamine", found that these compounds could act as "biased agonists" of serotonin 5-HT1A receptors. One of the compounds showed robust antidepressant-like activity in rat models (Sniecikowska et al., 2019).
  • Potential as Neuroleptic Agents :

    • A study synthesized 6-methoxysalicylamides, structurally similar to "(6-Methoxy-2-methylpyridin-3-yl)methanamine", as potential neuroleptic agents. These compounds showed promise as blockers of dopamine receptors, suggesting their potential in the treatment of psychiatric disorders (de Paulis et al., 1985).
  • Cancer Therapy :

    • Iron(III) complexes of a pyridoxal Schiff base, which could include "(6-Methoxy-2-methylpyridin-3-yl)methanamine", exhibited significant uptake in cancer cells and remarkable photocytotoxicity. This suggests their potential use in targeted cancer therapy (Basu et al., 2015).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

(6-methoxy-2-methylpyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQYGTHIUUUQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methoxy-2-methylpyridin-3-yl)methanamine

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